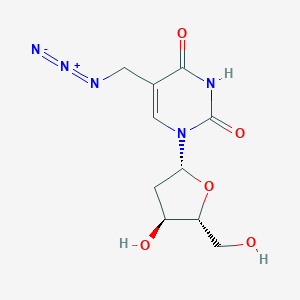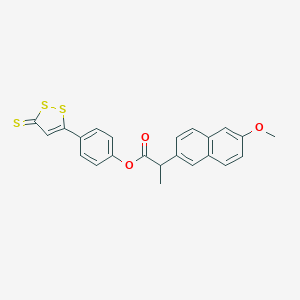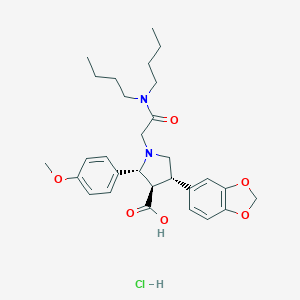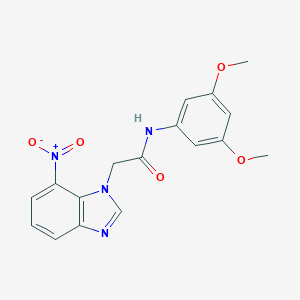
5-Azidomethyl-2'-deoxyuridine
Descripción general
Descripción
5-Azidomethyl-2’-deoxyuridine (AmdU) is a nucleoside that exhibits good chemical stability . It has the ability to metabolically label cellular DNA . After its incorporation into cellular DNA by endogenous enzymes, AmdU can be detected using both copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
Synthesis Analysis
AmdU can be used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) or the copper-catalyst requiring 5-EdU (5-Ethynyl-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle . It is cell permeable and incorporates into replicating DNA instead of its natural analog thymidine .Molecular Structure Analysis
The molecular formula of AmdU is C10H13N5O5 . It has a molecular weight of 283.24 g/mol . The structure of the nucleoside is similar to thymidine .Chemical Reactions Analysis
AmdU is incorporated into nascent DNA by cellular polymerases . The azide groups attached to DNA this way can be subsequently modified with alkynes or cycloalkynes via copper-catalyzed or strain-promoted click reaction .Physical And Chemical Properties Analysis
AmdU is a solid substance with a white to off-white color . It is soluble in DMSO and methanol . Its spectroscopic properties include a maximum wavelength (λ max) of 263 nm and a molar absorptivity (ε) of 9.7 L mmol^-1 cm^-1 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- 5-Azidomethyl-2'-deoxyuridine has been synthesized through various methods. It demonstrates inhibition of murine Sarcoma 180 and L1210 in culture. This compound exhibits a strong inhibitory effect on the replication of herpes simplex virus type 1 (HSV-1), indicating its potential for antiviral applications (Shiau, Schinazi, Chen, & Prusoff, 1980).
One-Step Synthesis for Detection Purposes
- A one-step protocol for synthesizing 5-azidomethyl-2′-deoxyuridine has been reported, which is then used for detecting 5-hydroxymethyl-2′-deoxyuridine through a click reaction. This approach simplifies the synthesis process and is crucial for biological detection methods (Xu, Yan, Hu, Guo, Wei, Weng, & Zhou, 2013).
Microwave-Assisted Nucleoside Functionalization
- Microwave-assisted click chemistry has been employed for the functionalization of nucleosides, including 5-azidomethyl-2′-deoxyuridine. These synthesized compounds, although demonstrating marginal antiviral and antibacterial activities, show potential as valuable analytical tools due to their unique properties (Krim, Taourirte, Grünewald, Krstić, & Engels, 2013).
Photoaffinity Labeling and Enzymatic DNA Synthesis
- 5-Azido-2'-deoxyuridine 5'-triphosphate, a derivative of this compound, has been used as a photoaffinity labeling reagent and a tool for enzymatic DNA synthesis. This application demonstrates its utility in creating light-sensitive DNA and studying protein-DNA interactions (Evans, Johnson, & Haley, 1986).
Metabolic Labeling of DNA
- This compound has been used in metabolic labeling of DNA, allowing sensitive detection of DNA replication. Its stability and ability to be incorporated into cellular DNA highlight its significance in bioorthogonal chemical reporter strategies (Neef & Luedtke, 2014).
Dissociative Electron Attachment in Cancer Research
- Research on this compound has revealed insights into the dissociative electron attachment process, contributing to a better understanding of radiosensitization in breast cancer cells and the formation of nitrogen-centered radicals (Adjei, Reyes, Kumar, Ward, Denisov, Alahmadi, Sevilla, Wnuk, Mostafavi, & Adhikary, 2023).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(azidomethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSAKMHLWMCADM-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59090-48-1 | |
| Record name | 5-Azidomethyl-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059090481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
![N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide](/img/structure/B519537.png)


![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)

![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)